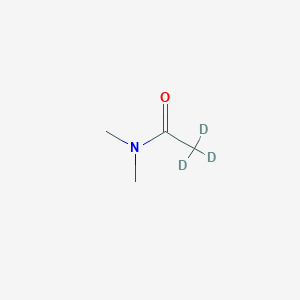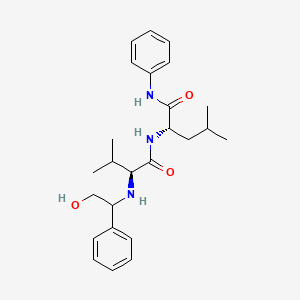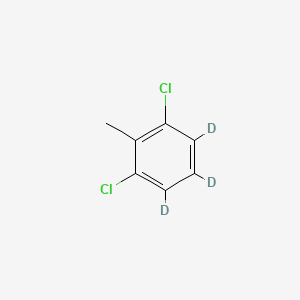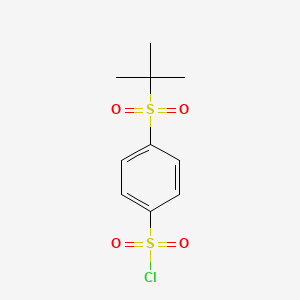
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
“4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1601749-56-7 . It has a molecular weight of 296.8 . The IUPAC name for this compound is 4-(tert-butylsulfonyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Use in Friedel-Crafts Sulfonylation
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions. This process involves the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional reaction media and Lewis acid catalysts. The reaction offers enhanced reactivity and high yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Role in Sulfonation
This compound plays a significant role in the sulfonation process. It's used in the preparation and reactions of benzenesulfonic acids and their derivatives, commonly employed in industrial applications (Brown, 1991).
In Electrophilic Cyclization and Addition Reactions
This sulfonyl chloride is involved in electrophilic cyclization and addition reactions of 4-sulfinylated or 4-sulfonylated allenecarboxylates. These reactions depend on the kind of substituent at the sulfur atom and have applications in organic synthesis (Ivanov, Parushev, & Christov, 2014).
In Synthesis of Sulfonamide Compounds
It's utilized in the synthesis of sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, characterized by various spectroscopic methods. This has implications in the study of molecular structures and properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
In Preparation of Sulfonyl Chlorides
It is also involved in the preparation of sulfonyl chlorides, which are extensively used in the production of various chemicals like detergents, pharmaceuticals, and herbicides (Lezina, Rubtsova, & Kuchin, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-tert-butylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJQXPEALAXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


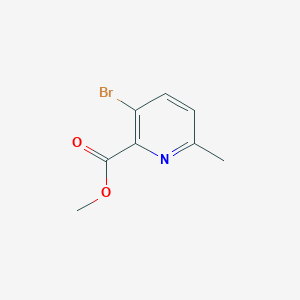

![[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride](/img/structure/B1433903.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1433909.png)
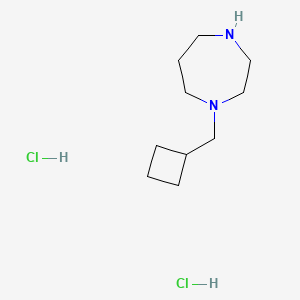
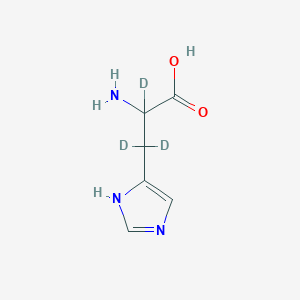



![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)

